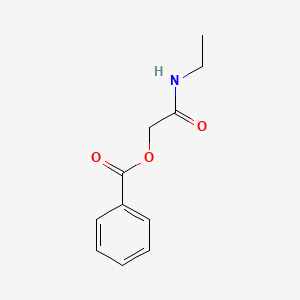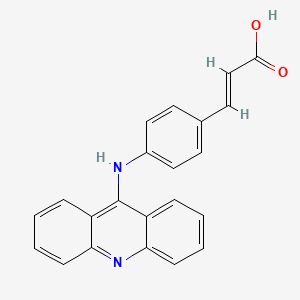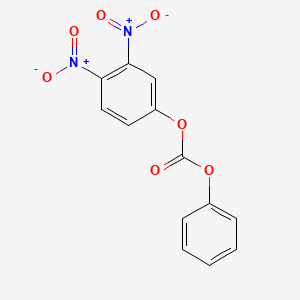
3,4-Dinitrophenyl phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dinitrophenyl phenyl carbonate is an organic compound characterized by the presence of a phenyl carbonate group attached to a 3,4-dinitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitrophenyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 3,4-dinitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dinitrophenyl phenyl carbonate undergoes various types of chemical reactions, including nucleophilic aromatic substitution, aminolysis, and phenolysis .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, facilitated by the presence of electron-withdrawing nitro groups.
Aminolysis: The reaction with amines results in the formation of carbamate derivatives.
Phenolysis: The reaction with phenoxide ions leads to the formation of phenyl esters.
Major Products: The major products formed from these reactions include carbamate derivatives and phenyl esters, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
3,4-Dinitrophenyl phenyl carbonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Dinitrophenyl phenyl carbonate involves nucleophilic attack on the electron-deficient aromatic ring. The presence of nitro groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. The compound can form stable intermediates, such as Meisenheimer complexes, during these reactions .
Vergleich Mit ähnlichen Verbindungen
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- 4-Nitrophenyl phenyl carbonate
Comparison: 3,4-Dinitrophenyl phenyl carbonate is unique due to the presence of two nitro groups at the 3 and 4 positions, which significantly enhance its reactivity compared to similar compounds with fewer or differently positioned nitro groups. This increased reactivity makes it a valuable reagent in various chemical transformations .
Eigenschaften
CAS-Nummer |
64897-41-2 |
|---|---|
Molekularformel |
C13H8N2O7 |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
(3,4-dinitrophenyl) phenyl carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-9-4-2-1-3-5-9)22-10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H |
InChI-Schlüssel |
FRSDWSXTVZQXAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



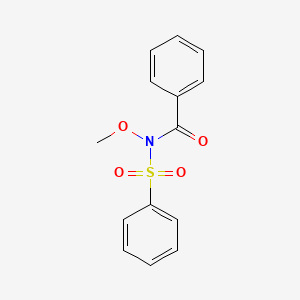
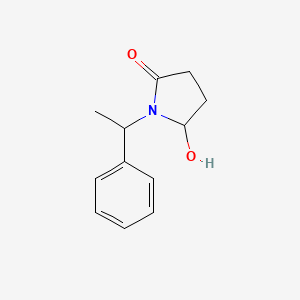
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
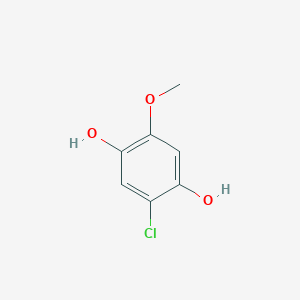

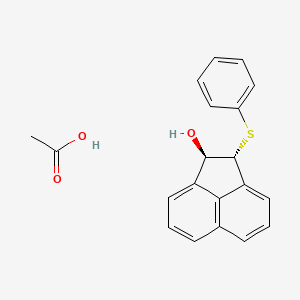
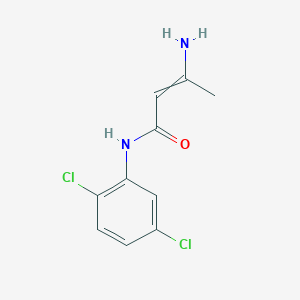
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
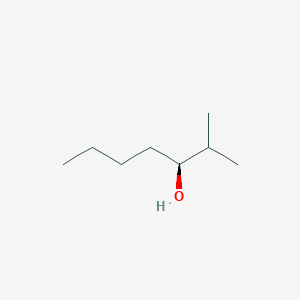
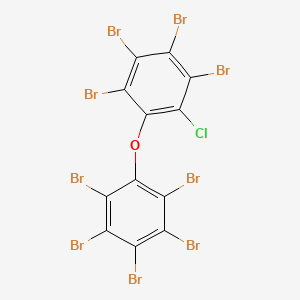
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
